molecular formula C17H20N2O5 B2719626 3-(1-(2-(4-Isopropylphenoxy)acetyl)azetidin-3-yl)oxazolidine-2,4-dione CAS No. 1904318-03-1

3-(1-(2-(4-Isopropylphenoxy)acetyl)azetidin-3-yl)oxazolidine-2,4-dione

Cat. No.: B2719626
CAS No.: 1904318-03-1
M. Wt: 332.356
InChI Key: VEOILQNYUQKLKF-UHFFFAOYSA-N
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Description

3-(1-(2-(4-Isopropylphenoxy)acetyl)azetidin-3-yl)oxazolidine-2,4-dione is a complex organic compound featuring both azetidine and oxazolidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-(4-Isopropylphenoxy)acetyl)azetidin-3-yl)oxazolidine-2,4-dione typically involves multi-step organic reactions. One common method starts with the preparation of the azetidine ring, followed by the introduction of the oxazolidine-2,4-dione moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-(1-(2-(4-Isopropylphenoxy)acetyl)azetidin-3-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halides or amines.

Scientific Research Applications

3-(1-(2-(4-Isopropylphenoxy)acetyl)azetidin-3-yl)oxazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-(2-(4-Isopropylphenoxy)acetyl)azetidin-3-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-(2-(4-Isopropylphenoxy)acetyl)azetidin-3-yl)imidazolidine-2,4-dione
  • 3-(1-(2-(4-Isopropylphenoxy)acetyl)azetidin-3-yl)thiazolidine-2,4-dione

Uniqueness

What sets 3-(1-(2-(4-Isopropylphenoxy)acetyl)azetidin-3-yl)oxazolidine-2,4-dione apart is its specific combination of azetidine and oxazolidine rings, which confer unique chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-[1-[2-(4-propan-2-ylphenoxy)acetyl]azetidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5/c1-11(2)12-3-5-14(6-4-12)23-9-15(20)18-7-13(8-18)19-16(21)10-24-17(19)22/h3-6,11,13H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEOILQNYUQKLKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)N2CC(C2)N3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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